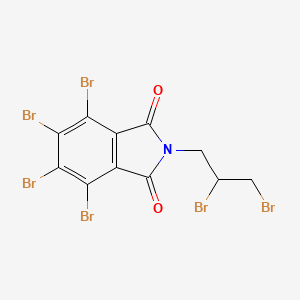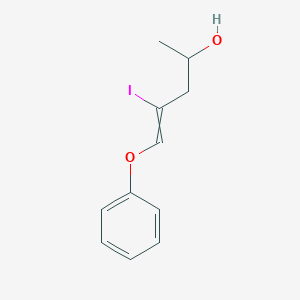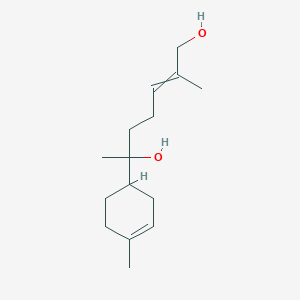![molecular formula C21H27NO3S B14249934 2,6-Di-tert-butyl-4-{[(4-nitrophenyl)methyl]sulfanyl}phenol CAS No. 216167-63-4](/img/structure/B14249934.png)
2,6-Di-tert-butyl-4-{[(4-nitrophenyl)methyl]sulfanyl}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Di-tert-butyl-4-{[(4-nitrophenyl)methyl]sulfanyl}phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of two tert-butyl groups at the 2 and 6 positions, a phenolic hydroxyl group at the 4 position, and a sulfanyl group attached to a 4-nitrophenylmethyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di-tert-butyl-4-{[(4-nitrophenyl)methyl]sulfanyl}phenol typically involves the following steps:
Alkylation of Phenol: The initial step involves the Friedel-Crafts alkylation of phenol with isobutylene in the presence of a strong acid catalyst such as triflic acid or zeolites.
Introduction of the Sulfanyl Group: The next step involves the reaction of the alkylated phenol with a sulfanylating agent, such as thiol or disulfide, under appropriate conditions to introduce the sulfanyl group at the 4 position.
Attachment of the 4-Nitrophenylmethyl Moiety: The final step involves the reaction of the sulfanyl-substituted phenol with 4-nitrobenzyl chloride in the presence of a base, such as sodium hydroxide, to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process involves strict control of temperature, pressure, and reaction time to achieve the desired outcome.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Di-tert-butyl-4-{[(4-nitrophenyl)methyl]sulfanyl}phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The nitro group on the 4-nitrophenylmethyl moiety can be reduced to an amino group under appropriate conditions.
Substitution: The sulfanyl group can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Amino-substituted derivatives.
Substitution: Various alkylated or acylated phenolic compounds.
Wissenschaftliche Forschungsanwendungen
2,6-Di-tert-butyl-4-{[(4-nitrophenyl)methyl]sulfanyl}phenol has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2,6-Di-tert-butyl-4-{[(4-nitrophenyl)methyl]sulfanyl}phenol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The phenolic hydroxyl group can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage.
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby modulating their activity.
Signal Transduction: It can interfere with signal transduction pathways by interacting with key proteins and receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Di-tert-butylphenol: A simpler analog without the sulfanyl and 4-nitrophenylmethyl groups.
2,6-Di-tert-butyl-4-methylphenol (BHT): A widely used antioxidant in food and industrial applications.
2,4-Di-tert-butylphenol: Another related compound with tert-butyl groups at the 2 and 4 positions.
Uniqueness
2,6-Di-tert-butyl-4-{[(4-nitrophenyl)methyl]sulfanyl}phenol is unique due to the presence of both the sulfanyl and 4-nitrophenylmethyl groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
216167-63-4 |
|---|---|
Molekularformel |
C21H27NO3S |
Molekulargewicht |
373.5 g/mol |
IUPAC-Name |
2,6-ditert-butyl-4-[(4-nitrophenyl)methylsulfanyl]phenol |
InChI |
InChI=1S/C21H27NO3S/c1-20(2,3)17-11-16(12-18(19(17)23)21(4,5)6)26-13-14-7-9-15(10-8-14)22(24)25/h7-12,23H,13H2,1-6H3 |
InChI-Schlüssel |
MEUAOYVOVRYCFV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)SCC2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


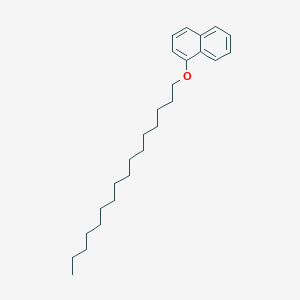
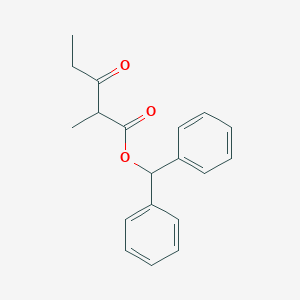
![2-{Tris[(propan-2-yl)oxy]silyl}ethyl prop-2-enoate](/img/structure/B14249872.png)
![N-[4-[4-(4-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14249875.png)
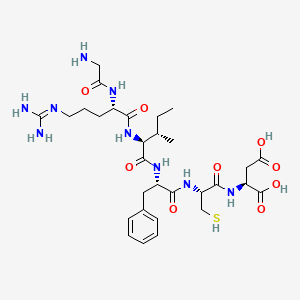

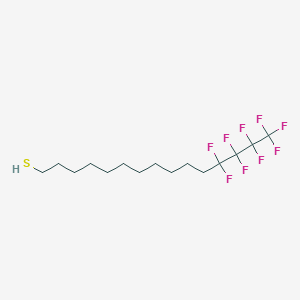
![2-[(Trimethylsilyl)oxy]tetradecanoyl chloride](/img/structure/B14249883.png)
![1,3-Dichloro-5-[4-(3,5-dichlorophenyl)phenyl]benzene](/img/structure/B14249886.png)
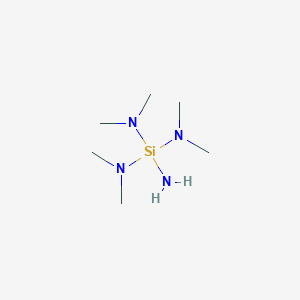
![Phenol, 4-[(acetyloxy)amino]-2-nitro-](/img/structure/B14249894.png)
